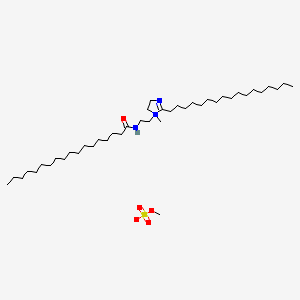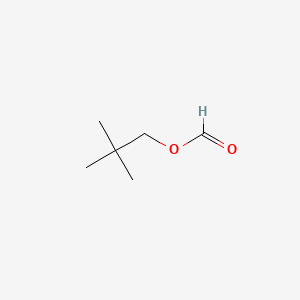
Neopentyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Neopentyl formate is an organic ester compound with the chemical formula C₆H₁₂O₂. It is derived from neopentyl alcohol and formic acid. This compound is known for its unique structural properties, which include a neopentyl group attached to a formate ester. This compound is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Neopentyl formate can be synthesized through the esterification reaction between neopentyl alcohol and formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, this compound is produced using continuous-flow reactors to optimize the reaction conditions and increase yield. The process involves the careful control of temperature, pressure, and reactant concentrations to achieve high purity and efficiency. The product is then purified through distillation or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Neopentyl formate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form neopentyl alcohol and formic acid.
Reduction: this compound can be reduced to neopentyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form this compound derivatives using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Hydrolysis: Acid or base catalyst, water, reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions.
Oxidation: Potassium permanganate (KMnO₄), acidic or basic medium.
Major Products Formed:
Hydrolysis: Neopentyl alcohol and formic acid.
Reduction: Neopentyl alcohol.
Oxidation: this compound derivatives.
Scientific Research Applications
Neopentyl formate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme-catalyzed reactions involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its pleasant odor and reactivity.
Mechanism of Action
The mechanism of action of neopentyl formate involves its hydrolysis to form neopentyl alcohol and formic acid. This reaction is catalyzed by enzymes such as esterases in biological systems. The formic acid produced can participate in various metabolic pathways, while neopentyl alcohol can be further metabolized or used as a solvent.
Comparison with Similar Compounds
Methyl Formate: An ester of methanol and formic acid, used as a solvent and in the production of formic acid.
Ethyl Formate: An ester of ethanol and formic acid, used as a flavoring agent and in the manufacture of pharmaceuticals.
Isopropyl Formate: An ester of isopropanol and formic acid, used in the fragrance industry and as a solvent.
Uniqueness of Neopentyl Formate: this compound is unique due to its neopentyl group, which provides steric hindrance and affects its reactivity compared to other formate esters. This structural feature makes it a valuable compound in organic synthesis and industrial applications where specific reactivity is desired.
Properties
CAS No. |
23361-67-3 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,2-dimethylpropyl formate |
InChI |
InChI=1S/C6H12O2/c1-6(2,3)4-8-5-7/h5H,4H2,1-3H3 |
InChI Key |
DGMIPKNXUDSQGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)COC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


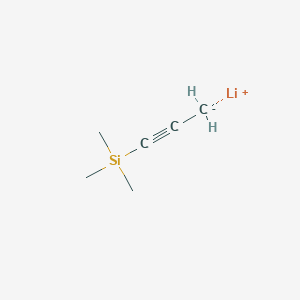
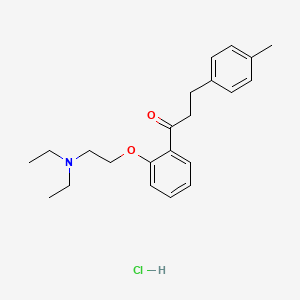
![3-{[(Prop-2-yn-1-yl)oxy]methoxy}prop-1-ene](/img/structure/B14709528.png)

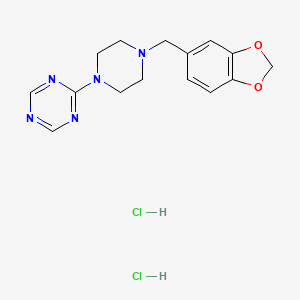
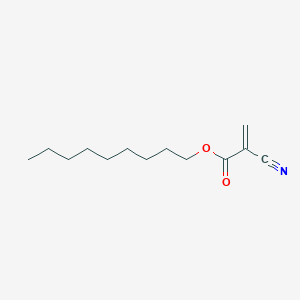
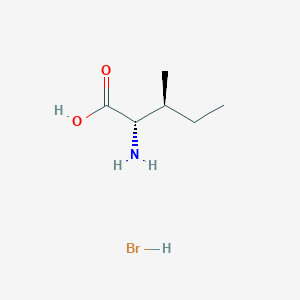
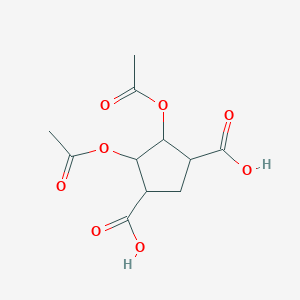

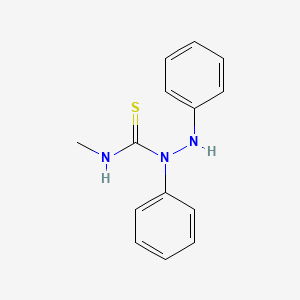
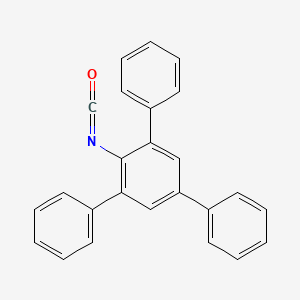

![1-(8-Chloro-10,11-dihydrodibenzo[b,f]selenepin-10-yl)-4-methylpiperazine](/img/structure/B14709590.png)
